5-methyl-4-[2-(thiophen-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-Methyl-4-[2-(thiophen-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a thiophene ring and a triazole ring
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have been found to interact with a variety of targets, contributing to their diverse biological effects .
Mode of Action
For instance, some thiophene derivatives have been found to act through nucleophilic attack mechanisms .
Biochemical Pathways
Thiophene derivatives have been found to play roles in various biochemical pathways due to their diverse biological activities . They have been associated with pathways related to anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Pharmacokinetics
The molecular weight of a similar compound, 2-ethyl-5-methyl-thiophene, is 126219 , which might suggest good bioavailability as compounds with a molecular weight below 500 are generally well absorbed.
Result of Action
Thiophene derivatives have been associated with a variety of effects at the molecular and cellular level, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-4-[2-(thiophen-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Thiophene Derivative Synthesis: The thiophene ring is synthesized using methods such as the Gewald reaction, which involves the reaction of ketones with elemental sulfur and ammonium acetate.
Triazole Formation: The triazole ring is formed through a cyclization reaction, often using hydrazine and a suitable carboxylic acid derivative.
Functional Group Modification:
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring.
Substitution: Various nucleophilic and electrophilic substitution reactions can occur at different positions on the rings.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Using reagents like alkyl halides for nucleophilic substitution or strong acids for electrophilic substitution.
Major Products Formed:
Disulfides: Resulting from the oxidation of the thiol group.
Sulfonic Acids: Formed through further oxidation of disulfides.
Reduced Derivatives: Resulting from the reduction of the triazole ring.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Biology: It has shown potential as a bioactive molecule with antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects in treating various diseases. Industry: It is used in material science for the development of advanced materials with specific properties.
Comparison with Similar Compounds
5-Methyl-1,3,4-thiadiazole-2-thiol: Similar structure but with a thiadiazole ring instead of a triazole ring.
2-(Thiophen-2-yl)ethanethiol: A simpler compound with a thiophene ring and a thiol group.
4H-1,2,4-triazole-3-thiol: A triazole derivative without the methyl group.
Uniqueness: 5-Methyl-4-[2-(thiophen-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol is unique due to its combination of a thiophene ring and a triazole ring, which provides it with distinct chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
3-methyl-4-(2-thiophen-2-ylethyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S2/c1-7-10-11-9(13)12(7)5-4-8-3-2-6-14-8/h2-3,6H,4-5H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMNZCVWJASSKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1CCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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